molecular formula C151H230N40O47 B14796319 Human GLP-1-(7-36)-amide

Human GLP-1-(7-36)-amide

Cat. No.: B14796319
M. Wt: 3357.7 g/mol
InChI Key: BCNDXSMWLGNKFT-UHFFFAOYSA-N
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Description

Human GLP-1-(7-36)-amide, also known as Glucagon-like peptide-1-(7-36)-amide, is a biologically active peptide derived from the proglucagon gene. It is primarily secreted by the L-cells of the distal ileum in response to food intake. This peptide plays a crucial role in glucose metabolism by enhancing insulin secretion and inhibiting glucagon release, making it a significant focus in diabetes research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Human GLP-1-(7-36)-amide can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

    Attachment of the first amino acid: to a solid resin.

    Sequential addition of protected amino acids: using coupling reagents like HBTU or DIC.

    Deprotection: of the amino acid side chains using TFA.

    Cleavage: of the peptide from the resin.

Industrial Production Methods: Industrial production of this compound typically involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product .

Chemical Reactions Analysis

Enzymatic Degradation Pathways

GLP-1-(7-36)-NH₂ undergoes rapid degradation by dipeptidyl peptidase IV (DPP-IV), limiting its plasma half-life to <2 minutes .

Key Metabolites and Enzymatic Kinetics

Metabolite Formation Pathway Bioactivity Relative Affinity to GLP-1R
GLP-1-(9-36)-NH₂DPP-IV cleavage (His⁷-Ala⁸ bond)Weak antagonist (blocks cAMP)0.95% of parent
GLP-1-(7-35)Non-enzymatic deamidationPartial agonist (12% efficacy)12% of parent
GLP-1-(7-34)Carboxypeptidase cleavageInactive2.8% of parent

Degradation Kinetics in Human Plasma

  • Half-life (t₁/₂): 20.4 ± 1.4 minutes at 37°C .

  • DPP-IV Inhibition: Complete degradation blockade at 4°C or with DPP-IV inhibitors (e.g., sitagliptin) .

Receptor Binding and Signal Transduction Mechanisms

GLP-1-(7-36)-NH₂ activates the GLP-1 receptor (GLP-1R), a class B G protein-coupled receptor (GPCR), via dual pathways:

Binding Parameters

Parameter Value Source
Kd (RINm5F cells) 204 pM
EC₅₀ (cAMP production) 1–10 nM

Signaling Pathways

  • Primary Pathway (cAMP/PKA):

    • GLP-1R couples to Gαs, activating adenylate cyclase and increasing intracellular cAMP (8–9 fold over basal) .

    • PKA mediates insulin secretion in pancreatic β-cells and surfactant secretion in lung pneumocytes .

  • Secondary Pathway (PKC):

    • GLP-1-(7-36)-NH₂ stimulates phospholipase C (PLC), generating IP₃ and diacylglycerol (DAG), which activates PKC .

    • PKC inhibition (e.g., Calphostin C) reduces phosphatidylcholine secretion by 85% .

  • Calcium-Independent Mechanism:

    • Unlike glucagon, GLP-1-(7-36)-NH₂ does not require Ca²⁺/calmodulin-dependent kinase (Ca-CM-PK) for activity .

Factors Influencing Stability

  • Temperature: Degradation halts at 4°C .

  • pH: Stable in neutral buffers but susceptible to acidic hydrolysis in gastric fluid .

  • Covalent Modifications:

    • Albumin Conjugation: Extends half-life to >12 hours in preclinical models .

    • DPP-IV-Resistant Analogs: Exendin-4 (Byetta®) retains full agonist activity with t₁/₂ >24 hours .

Pharmacokinetic Data

Parameter Value Notes
Plasma Clearance 13.3 ± 1.2 mL/min/kgRapid renal filtration
Bioavailability <1% (subcutaneous)Due to DPP-IV and neutral endopeptidase

Scientific Research Applications

Human Glucagon-Like Peptide-1 (7-36) amide, also known as GLP-1 (7-36) amide, is an incretin hormone that stimulates insulin release by pancreatic beta cells in a glucose-dependent manner . It is produced through the cleavage of the GLP-1 (1-36) amide peptide .

Scientific Research Applications

GLP-1 (7-36) amide has a variety of research applications, including those related to diabetes, obesity, neurodegenerative diseases, and cardiovascular health .

Diabetes Research:

  • GLP-1 (7-36) amide stimulates insulin secretion and biosynthesis in islet cells . Studies in humans have shown that GLP-1(7-36) amide has insulinotropic actions .
  • It can suppress plasma glucagon levels, which affects glucose production .
  • GLP-1(7-36) is rapidly degraded by dipeptidyl peptidase IV (DPP-4) into GLP-1 (9-36), a non-insulinotropic form,の研究 .

Obesity and Related Conditions:

  • GLP-1 receptor agonists (GLP-1RAs) are being explored for the treatment of obesity .
  • It may promote satiety and stimulate glucose disposal in peripheral tissues, independent of insulin .
  • GLP-1RAs have shown promise in reducing inflammation and enhancing cardiovascular health .

Neurodegenerative Diseases:

  • GLP-1RAs are being investigated for their potential in slowing the progression of Alzheimer's and Parkinson's diseases .

Cardiovascular Research:

  • GLP-1RAs have been found to reduce the risk of heart failure, atherosclerosis, and hypertension .
  • Atherosclerosis can be suppressed with the help of glucagon-like peptide-1 analogs .

Other Applications:

  • It impacts gastric motility (gastric emptying) .
  • It has been shown to increase circulating corticosterone levels .
  • GLP-1(7-36) amide stimulates cAMP production .

GLP-1 Receptor Agonists (GLP-1RAs)

GLP-1 receptor agonists (GLP-1RAs) bind to the GLP-1 receptor, regulating blood glucose levels and lipid metabolism . These agonists are being explored for use in:

  • Neuroprotection
  • Anti-infection measures
  • Reduction of inflammation
  • Enhancement of cardiovascular function

Efficacy Across Body Systems

GLP-1RAs have demonstrated effectiveness in treating diseases of the nervous, cardiovascular, endocrine, and digestive systems . They show promise in slowing disease progression, reducing inflammation, and improving cardiovascular health .

Future Developments

The development of new and more efficient formulations, including long-acting and oral versions, is underway .

Mechanism of Action

Human GLP-1-(7-36)-amide exerts its effects by binding to the GLP-1 receptor, a G-protein-coupled receptor expressed in pancreatic beta cells. Upon binding, it activates the cAMP-PKA signaling pathway, leading to increased insulin secretion. Additionally, it inhibits glucagon release by alpha cells, thereby lowering blood glucose levels. The peptide also has effects on the central nervous system, promoting satiety and reducing food intake .

Comparison with Similar Compounds

Human GLP-1-(7-36)-amide is unique due to its specific amino acid sequence and biological activity. Similar compounds include:

    Exendin-4: A peptide with 53% sequence homology to this compound, used as a GLP-1 receptor agonist.

    Liraglutide: A long-acting GLP-1 analog used in the treatment of type 2 diabetes.

    Semaglutide: Another long-acting GLP-1 analog with improved stability and efficacy.

These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and clinical applications .

Biological Activity

Human GLP-1-(7-36)-amide, commonly referred to as GLP-1, is a peptide hormone with significant biological activity primarily related to glucose metabolism and insulin secretion. This article explores its biological functions, mechanisms of action, and implications in clinical settings, supported by data tables and relevant case studies.

Overview of GLP-1-(7-36)-amide

GLP-1 is derived from the post-translational processing of proglucagon in intestinal L-cells. It plays a crucial role in glucose homeostasis by enhancing insulin secretion in a glucose-dependent manner. The peptide has a short half-life of approximately two minutes due to rapid degradation by dipeptidyl peptidase IV (DPP-4), which converts it into the less active GLP-1-(9-36)-amide .

GLP-1 exerts its effects through several mechanisms:

  • Insulin Secretion : GLP-1 enhances insulin gene transcription and secretion from pancreatic β-cells, particularly under hyperglycemic conditions. Studies have shown that it increases acute insulin response during glucose tolerance tests .
  • Inhibition of Glucagon : It suppresses glucagon secretion from pancreatic α-cells, which contributes to reduced hepatic glucose production .
  • Gastric Motility : GLP-1 delays gastric emptying, which helps in regulating postprandial blood glucose levels .
  • Neuroprotective Effects : Research indicates that GLP-1 has antiapoptotic properties in neurons, suggesting potential neuroprotective roles .

Biological Activity Data

The following table summarizes key biological activities and effects of GLP-1-(7-36)-amide:

Biological Activity Effect Reference
Insulin SecretionIncreases insulin release in response to glucose
Glucagon SuppressionReduces glucagon levels
Gastric EmptyingDelays gastric emptying
NeuroprotectionExhibits antiapoptotic effects
Appetite RegulationReduces food intake

Clinical Implications

GLP-1-(7-36)-amide has garnered attention for its therapeutic potential, particularly in managing type 2 diabetes. Clinical studies have demonstrated that administration of GLP-1 analogs can lead to significant improvements in glycemic control. For instance, a study involving healthy subjects showed that both GLP-1-(7–36)amide and its longer form GLP-1-(7–37) significantly increased the acute insulin response to glucose during intravenous glucose tolerance tests .

Case Study: Clinical Trials

A notable clinical trial assessed the effects of GLP-1 on glycemic control in patients with type 2 diabetes. Participants receiving GLP-1 therapy exhibited:

  • Improved Glycemic Control : Significant reductions in HbA1c levels were observed.
  • Weight Loss : Patients experienced weight loss, attributed to appetite suppression and delayed gastric emptying.

The trial concluded that GLP-1 receptor agonists could be an effective treatment strategy for enhancing glycemic control while also promoting weight loss in diabetic patients.

Properties

Molecular Formula

C151H230N40O47

Molecular Weight

3357.7 g/mol

IUPAC Name

acetic acid;5-[[2-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[2-[[5-amino-1-[[1-[[1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[2-[(1-amino-5-carbamimidamido-1-oxopentan-2-yl)amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoylamino]-5-oxopentanoic acid

InChI

InChI=1S/C149H226N40O45.C2H4O2/c1-17-76(10)119(146(232)167-80(14)126(212)175-104(60-86-63-159-91-36-25-24-35-89(86)91)136(222)177-100(56-73(4)5)137(223)186-117(74(6)7)144(230)174-93(37-26-28-52-150)128(214)160-65-110(197)168-92(122(154)208)39-30-54-158-149(155)156)188-138(224)102(57-83-31-20-18-21-32-83)178-133(219)98(47-51-115(204)205)173-132(218)94(38-27-29-53-151)170-124(210)78(12)164-123(209)77(11)166-131(217)97(44-48-109(153)196)169-111(198)66-161-130(216)96(46-50-114(202)203)172-134(220)99(55-72(2)3)176-135(221)101(59-85-40-42-88(195)43-41-85)179-141(227)106(68-190)182-143(229)108(70-192)183-145(231)118(75(8)9)187-140(226)105(62-116(206)207)180-142(228)107(69-191)184-148(234)121(82(16)194)189-139(225)103(58-84-33-22-19-23-34-84)181-147(233)120(81(15)193)185-112(199)67-162-129(215)95(45-49-113(200)201)171-125(211)79(13)165-127(213)90(152)61-87-64-157-71-163-87;1-2(3)4/h18-25,31-36,40-43,63-64,71-82,90,92-108,117-121,159,190-195H,17,26-30,37-39,44-62,65-70,150-152H2,1-16H3,(H2,153,196)(H2,154,208)(H,157,163)(H,160,214)(H,161,216)(H,162,215)(H,164,209)(H,165,213)(H,166,217)(H,167,232)(H,168,197)(H,169,198)(H,170,210)(H,171,211)(H,172,220)(H,173,218)(H,174,230)(H,175,212)(H,176,221)(H,177,222)(H,178,219)(H,179,227)(H,180,228)(H,181,233)(H,182,229)(H,183,231)(H,184,234)(H,185,199)(H,186,223)(H,187,226)(H,188,224)(H,189,225)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H4,155,156,158);1H3,(H,3,4)

InChI Key

BCNDXSMWLGNKFT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CNC=N6)N.CC(=O)O

Origin of Product

United States

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